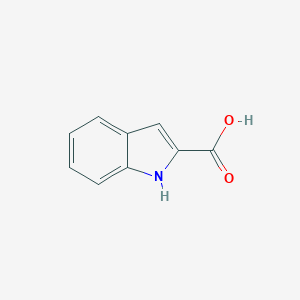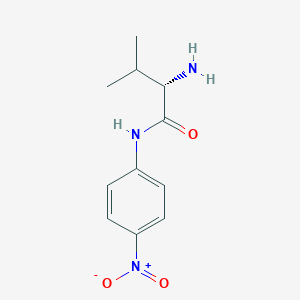
5-Fluorotryptofano
Descripción general
Descripción
5-fluorotryptophan is a non-proteinogenic alpha-amino acid that is tryptophan in which the hydrogen at position 5 on the indole ring is replaced by a fluoro group. It is a tryptophan derivative, an organofluorine compound and a non-proteinogenic alpha-amino acid.
Aplicaciones Científicas De Investigación
Producción de l-triptófano
5-Fluorotryptofano (5FT) se ha utilizado en la producción de l-triptófano mediante mutantes resistentes de Bacillus subtilis K . Se encontró que es un antagonista del triptófano entre varios análogos de triptófano sintetizados químicamente y de origen natural para el aislamiento de mutantes productores de l-triptófano .
Estudio de los mecanismos enzimáticos
El this compound se puede utilizar como un análogo de sustrato para estudiar los mecanismos enzimáticos mediante espectroscopia de RMN . Esto permite a los investigadores obtener información sobre la estructura y función de las enzimas, lo que puede ser crucial para comprender los procesos biológicos y desarrollar nuevos fármacos .
Estudios de RMN de flúor
El this compound se puede utilizar en estudios de RMN de flúor . El átomo de flúor en el this compound puede servir como una sonda en los estudios de RMN, proporcionando información valiosa sobre el entorno local y la dinámica de la molécula .
Desarrollo de fármacos
Debido a sus propiedades únicas, el this compound puede utilizarse potencialmente en el desarrollo de fármacos. Por ejemplo, su capacidad para actuar como un análogo de sustrato puede explotarse para diseñar fármacos que inhiban enzimas específicas .
Ingeniería de proteínas
El this compound se puede incorporar a las proteínas para estudiar su estructura y función. El átomo de flúor puede servir como un reportero en varios estudios espectroscópicos, proporcionando información sobre el plegamiento, la estabilidad y las interacciones de las proteínas .
Ingeniería metabólica
El this compound se puede utilizar en ingeniería metabólica para mejorar la producción de ciertos metabolitos. Por ejemplo, se ha utilizado para aislar mutantes productores de l-triptófano de Bacillus subtilis K .
Mecanismo De Acción
Target of Action
5-Fluorotryptophan is primarily used as a substrate analogue to study enzyme mechanisms . The primary targets of 5-Fluorotryptophan are the enzymes Triosephosphate isomerase and Glutathione S-transferase Mu 1 . These enzymes play crucial roles in various biochemical processes, including glycolysis and detoxification .
Mode of Action
It is known that 5-fluorotryptophan can be incorporated into proteins during normal protein synthesis . This incorporation of 5-Fluorotryptophan into proteins can lead to malfunctioning enzymes, which can have significant effects on cellular processes .
Biochemical Pathways
It is known that 5-fluorotryptophan can be used to study enzyme mechanisms by nmr spectroscopy . This suggests that 5-Fluorotryptophan may affect pathways involving the enzymes it targets, potentially leading to changes in cellular metabolism and function.
Action Environment
The action, efficacy, and stability of 5-Fluorotryptophan can be influenced by various environmental factors. For instance, the presence of synthetic polymers can improve the performance of 5-Fluorotryptophan in biocatalytic transformations . .
Análisis Bioquímico
Biochemical Properties
5-Fluorotryptophan interacts with various enzymes and proteins. For instance, it has been found to interact with Triosephosphate isomerase and Glutathione S-transferase Mu 1 in humans . It can be used as a substrate analogue to study enzyme mechanisms . It is nonspecifically cytotoxic, possibly due to malfunctioning enzymes that have had replacements of tryptophan residues by 5-fluorotryptophan .
Cellular Effects
5-Fluorotryptophan has been found to be nonspecifically cytotoxic . This cytotoxicity is believed to be due to malfunctioning enzymes that have incorporated 5-fluorotryptophan in place of tryptophan . At least one case is known where 5-fluorotryptophan substitution leads to significantly greater catalytic activity .
Molecular Mechanism
The molecular mechanism of 5-fluorotryptophan involves its incorporation into proteins in normal protein synthesis . Since fluorine-19 is a useful reporter group, this provides a method for studying enzyme mechanisms by NMR
Temporal Effects in Laboratory Settings
It has been observed that cells lacking certain genes can grow on 40-fold higher concentrations of the tryptophan analog 5-fluorotryptophan than the level that inhibits the wild-type strain .
Metabolic Pathways
5-Fluorotryptophan is involved in the tryptophan metabolic pathway . It is believed to modulate the tryptophan-kynurenine pathway and inflammatory activation
Transport and Distribution
It has been suggested that tryptophan is transported by two transport systems, and both proposed transport systems were modified in each of two 5-fluorotryptophan resistant mutants .
Propiedades
IUPAC Name |
2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPQIVHQSQUEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870489 | |
| Record name | 5-Fluorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154-08-5, 343-91-9 | |
| Record name | 5-Fluoro-DL-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptophan, 5-fluoro-, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluorotryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptophan, 5-fluoro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluorotryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROTRYPTOPHAN, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IC9663SHW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















